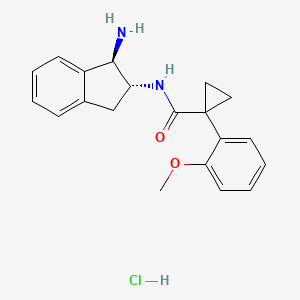
N-((1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyphenyl)cyclopropanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indane moiety, a methoxyphenyl group, and a cyclopropane carboxamide, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Cyclopropane Formation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane to form a cyclopropane ring.
Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid reacts with a halide in the presence of a palladium catalyst.
Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-Amino-2-indanol: Shares the indane moiety but lacks the methoxyphenyl and cyclopropane carboxamide groups.
2-Methoxyphenylcyclopropane: Contains the methoxyphenyl and cyclopropane groups but lacks the indane moiety.
Cyclopropane Carboxamide Derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is unique due to its combination of an indane moiety, a methoxyphenyl group, and a cyclopropane carboxamide
属性
分子式 |
C20H23ClN2O2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC 名称 |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-24-17-9-5-4-8-15(17)20(10-11-20)19(23)22-16-12-13-6-2-3-7-14(13)18(16)21;/h2-9,16,18H,10-12,21H2,1H3,(H,22,23);1H/t16-,18-;/m1./s1 |
InChI 键 |
ABQHMQSPCKWBMG-PHJLCXHGSA-N |
手性 SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
规范 SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















